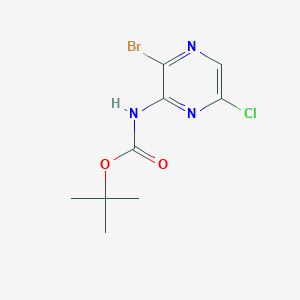

tert-Butyl (3-bromo-6-chloropyrazin-2-yl)carbamate

Description

Properties

Molecular Formula |

C9H11BrClN3O2 |

|---|---|

Molecular Weight |

308.56 g/mol |

IUPAC Name |

tert-butyl N-(3-bromo-6-chloropyrazin-2-yl)carbamate |

InChI |

InChI=1S/C9H11BrClN3O2/c1-9(2,3)16-8(15)14-7-6(10)12-4-5(11)13-7/h4H,1-3H3,(H,13,14,15) |

InChI Key |

ZSVGBRZAZZHJSC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CN=C1Br)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of This compound typically involves the following key stages:

- Halogenation of a pyrazine or pyridine derivative to introduce bromine and chlorine atoms at specific positions on the heterocyclic ring.

- Introduction of the carbamate group via reaction with tert-butyl carbamate or Boc-protected amines.

- Use of bases such as cesium carbonate to facilitate nucleophilic substitution or coupling reactions.

- Employment of polar aprotic solvents like N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF).

- Controlled heating under inert atmosphere to promote reaction completion.

Representative Procedure from Literature

A well-documented synthetic procedure involves the reaction of a halogenated picolinate intermediate with cesium carbonate in anhydrous N,N-dimethylacetamide at 120°C for 12 hours under nitrogen atmosphere. The reaction mixture is then cooled, diluted with ethyl acetate, acidified with 10% citric acid, and subjected to sequential aqueous washes (water, brine) before drying over sodium sulfate. Final purification is achieved by silica gel chromatography using a gradient of ethyl acetate in hexanes to isolate the target carbamate compound with high purity.

Detailed Reaction Conditions and Yields

| Parameter | Description |

|---|---|

| Starting Material | 3-bromo-6-chloropyridine-2-carboxylic acid derivatives or related halogenated pyrazine analogs |

| Base | Cesium carbonate (Cs2CO3) |

| Solvent | N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) |

| Temperature | 120°C |

| Reaction Time | 12 hours |

| Atmosphere | Nitrogen (inert atmosphere) |

| Workup | Dilution with ethyl acetate, acidification with 10% citric acid, aqueous washes (water, brine) |

| Drying Agent | Sodium sulfate (Na2SO4) |

| Purification | Silica gel chromatography (0-40% ethyl acetate in hexanes gradient) |

| Typical Yield | Not explicitly stated; literature suggests moderate to good yields depending on scale and purity |

Stock Solution Preparation and Stability

For research applications, This compound is often supplied as a stock solution. Preparation guidelines emphasize:

- Selecting solvents based on solubility characteristics.

- Avoiding repeated freeze-thaw cycles by aliquoting.

- Storage at 2-8°C away from moisture for solid samples.

- Stock solutions stored at -80°C should be used within 6 months; at -20°C, within 1 month.

- To enhance solubility, heating to 37°C followed by ultrasonic agitation is recommended.

| Storage Condition | Recommended Use Period |

|---|---|

| Solid form at 2-8°C | Stable with moisture protection |

| Stock solution at -80°C | Use within 6 months |

| Stock solution at -20°C | Use within 1 month |

Summary Table of Preparation Method Highlights

| Aspect | Details |

|---|---|

| Key Reagents | Halogenated pyrazine/picolinate derivatives, cesium carbonate, tert-butyl carbamate |

| Solvents | N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF) |

| Reaction Conditions | 120°C, 12 hours, inert atmosphere (N2) |

| Workup and Purification | Ethyl acetate dilution, acidification, aqueous washes, sodium sulfate drying, silica gel chromatography |

| Storage Recommendations | Solid: 2-8°C dry; Stock solutions: -80°C (6 months), -20°C (1 month) |

| Analytical Techniques | NMR, HPLC, LC-MS for purity and identity confirmation |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine and chlorine atoms in tert-Butyl (3-bromo-6-chloropyrazin-2-yl)carbamate can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Oxidation and Reduction Reactions: The pyrazine ring can be subjected to oxidation and reduction reactions. For example, oxidation with potassium permanganate can yield pyrazine-2,3-dicarboxylic acid derivatives.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.

Oxidation: Potassium permanganate, sulfuric acid.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

Substitution: Substituted pyrazine derivatives.

Oxidation: Pyrazine-2,3-dicarboxylic acid derivatives.

Hydrolysis: Corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl (3-bromo-6-chloropyrazin-2-yl)carbamate is a synthetic compound with diverse applications in chemistry, biology, medicine, and industry. It features a tert-butyl group, a bromine atom at the 3-position, and a chlorine atom at the 6-position of a pyrazine ring, contributing to its unique reactivity and interaction with biological targets. The molecular formula of the compound is C9H11BrClN3O2, and it has a molecular weight of approximately 308.56 g/mol.

Scientific Research Applications

Chemistry this compound is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the development of new pharmaceuticals and agrochemicals.

Chemical Reactions

- Substitution Reactions The bromine and chlorine atoms in this compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide and potassium tert-butoxide.

- Oxidation and Reduction Reactions The pyrazine ring can be subjected to oxidation and reduction reactions. For example, oxidation with potassium permanganate can yield pyrazine-2,3-dicarboxylic acid derivatives.

- Hydrolysis The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

- Nucleophilic Substitution Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.

- Oxidation Potassium permanganate, sulfuric acid.

- Hydrolysis Hydrochloric acid, sodium hydroxide.

Major Products Formed

- Substitution Substituted pyrazine derivatives.

- Oxidation Pyrazine-2,3-dicarboxylic acid derivatives.

- Hydrolysis Corresponding amine and carbon dioxide.

Biology In biological research, this compound is used to study the effects of carbamate derivatives on enzyme activity. It can act as an inhibitor of certain enzymes, providing insights into their mechanisms of action.

Medicine The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows for the modification of its chemical properties to enhance drug efficacy and reduce side effects. Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes involved in cancer pathways. Its structural characteristics allow it to interact with target proteins, potentially modulating their activity. For instance, compounds with similar structures have shown promise in inhibiting the Src Homology 2 phosphatase (SHP2), which is implicated in various cancers including neuroblastoma and melanoma. The carbamate group can form covalent bonds with the active sites of enzymes, leading to reversible or irreversible inhibition depending on the target enzyme's nature.

Industry In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (3-bromo-6-chloropyrazin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form a covalent bond with the active site of an enzyme, inhibiting its activity. This inhibition can be reversible or irreversible, depending on the nature of the enzyme and the reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous tert-butyl carbamate derivatives bearing halogen substituents on pyridine or pyrazine rings. Key differences lie in substituent positions , ring type (pyrazine vs. pyridine), and functional group modifications , which influence reactivity, solubility, and applications.

Table 1: Structural and Physicochemical Comparisons

Stability and Industrial Relevance

- Stability : Halogenated pyrazines like the target compound are generally stable under inert conditions but may degrade via hydrolysis if exposed to moisture or strong acids/bases .

- Applications : Pyridine-based analogs (e.g., and ) dominate as intermediates in kinase inhibitors, while pyrazine derivatives are niche candidates for antiviral agents .

Biological Activity

tert-Butyl (3-bromo-6-chloropyrazin-2-yl)carbamate is a synthetic compound recognized for its potential biological activity, particularly in medicinal chemistry. This compound features a tert-butyl group, a bromine atom at the 3-position, and a chlorine atom at the 6-position of a pyrazine ring, contributing to its unique reactivity and interaction with biological targets. Its molecular formula is CHBrClNO, with a molecular weight of approximately 303.57 g/mol.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It has been shown to interact with specific enzymes linked to cancer pathways, particularly the Src Homology 2 Phosphatase (SHP2), which plays a crucial role in various signaling pathways associated with cell proliferation and survival. The compound's carbamate group can form covalent bonds with the active sites of enzymes, leading to reversible or irreversible inhibition depending on the target enzyme's nature.

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects on several human cancer cell lines. For example, studies involving the MDA-MB-231 breast cancer cell line revealed that treatment with varying concentrations of this compound resulted in reduced cell viability over time:

| Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |

|---|---|---|---|

| 0.001 | 82 | 79 | 76 |

| 0.01 | 75 | 70 | 67 |

| 0.1 | 60 | 55 | 52 |

These results indicate a dose-dependent response, highlighting the compound's potential as an anticancer agent .

Case Studies

In one study focusing on the effects of this compound on HCT116 colon cancer cells, significant reductions in cell viability were observed at concentrations as low as 0.01 µM after 48 hours of treatment. The study utilized multiple assays to confirm these findings, including MTT and SRB assays .

Another case study demonstrated that this compound could induce apoptosis in cancer cells. Flow cytometry analysis showed an increase in early and late apoptotic cells upon treatment, suggesting that the compound not only inhibits cell growth but also triggers programmed cell death mechanisms .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| tert-Butyl (5-chloropyrazin-2-yl)carbamate | Chlorine at position 5 on pyrazine | Potential anti-cancer activity |

| tert-Butyl (3-bromo-6-(4-methylpiperidinyl))carbamate | Bromine at position 3; piperidine substituent | Inhibits SHP2 activity |

| tert-Butyl (4-(trifluoromethyl)sulfonyl)piperazine-1-carboxylate | Sulfonamide group; piperazine structure | Antimicrobial properties |

| tert-Butyl (3-chloro-5-methylpyrazin-2-yloxy)carbamate | Methyl group at position 5; ether functionality | Antiviral activity |

This comparative analysis indicates that while many derivatives exhibit promising biological activities, this compound stands out for its specific inhibitory effects on SHP2 and potential anticancer properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (3-bromo-6-chloropyrazin-2-yl)carbamate, and how can reaction conditions be optimized for high yield?

- Methodology : The compound is typically synthesized via sequential halogenation and carbamate protection. For example, tert-butyl carbamate groups are introduced using Boc-protecting reagents (e.g., di-tert-butyl dicarbonate) under basic conditions (e.g., NaHCO₃ or DMAP in THF). Bromination and chlorination steps may employ NBS (N-bromosuccinimide) or POCl₃, respectively, with careful control of stoichiometry and temperature to avoid overhalogenation . Optimization involves monitoring reaction progress via TLC or LC-MS, adjusting solvent polarity (e.g., DMF for solubility), and using inert atmospheres to prevent decomposition.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies carbamate (C=O at ~155 ppm) and pyrazine ring protons (downfield shifts due to electron-withdrawing halogens). 2D NMR (COSY, HSQC) resolves coupling patterns and assigns stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 324.99 for C₉H₁₀BrClN₃O₂). Isotopic patterns distinguish Br/Cl .

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of carbamate) validate functional groups .

Q. How should stability and storage conditions be managed to preserve the integrity of this compound?

- Methodology : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid moisture and incompatible materials (e.g., strong acids/bases). Stability tests under accelerated conditions (40°C/75% RH for 1 month) assess decomposition via HPLC. Degradation products (e.g., free amine from carbamate hydrolysis) indicate improper storage .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure, particularly regarding halogen positioning?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX refinement determines bond lengths/angles and halogen positions. For example, Br and Cl substituents on pyrazine exhibit distinct thermal displacement parameters. Hydrogen-bonding networks (e.g., N-H⋯O=C interactions) stabilize the crystal lattice; graph set analysis (R₂²(8) motifs) verifies packing efficiency . Contradictions between computational models (DFT) and experimental data may arise from crystal-packing forces, requiring Hirshfeld surface analysis to reconcile .

Q. What strategies mitigate competing side reactions during pyrazine ring functionalization (e.g., Suzuki coupling)?

- Methodology :

- Protection : Use orthogonal protecting groups (e.g., tert-butyl carbamate) to shield reactive sites during cross-coupling.

- Catalytic Systems : Pd(PPh₃)₄ with ligand tuning (e.g., SPhos for steric hindrance) enhances selectivity for bromine over chlorine in Suzuki-Miyaura reactions .

- Kinetic Control : Lower temperatures (0–25°C) and slow reagent addition suppress undesired nucleophilic aromatic substitution at the chlorinated position .

Q. How does the tert-butyl carbamate group influence the reactivity of adjacent halogens in transition-metal-catalyzed reactions?

- Methodology : The electron-donating tert-butyl group increases electron density at the pyrazine ring, reducing oxidative addition rates for Pd catalysts. Competitive inhibition studies (e.g., comparing Br vs. Cl reactivity in model substrates) quantify steric effects. Hammett plots (σ⁺ values) correlate substituent effects with reaction rates .

Q. What computational approaches predict the compound’s behavior in biological systems (e.g., drug discovery)?

- Methodology :

- Docking Studies : Molecular docking (AutoDock Vina) assesses binding affinity to target proteins (e.g., kinase inhibitors). Halogen bonds (Br/Cl⋯O/N interactions) enhance binding specificity .

- ADMET Prediction : QSAR models (SwissADME) evaluate solubility (LogP ≈ 2.5) and metabolic stability. The tert-butyl group may improve membrane permeability but reduce aqueous solubility .

Contradiction Analysis

- Synthetic Yield Variability : Discrepancies in reported yields (e.g., 60–85%) may stem from trace moisture in solvents or incomplete Boc protection. Karl Fischer titration ensures anhydrous conditions .

- Crystallographic vs. Spectroscopic Data : NMR may suggest free rotation of the tert-butyl group, while SCXRD shows locked conformations due to crystal packing. Variable-temperature NMR resolves this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.